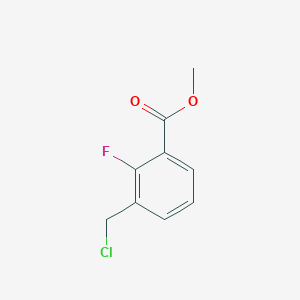

Methyl 3-(chloromethyl)-2-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(chloromethyl)-2-fluorobenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted by a chloromethyl group and a fluorine atom. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(chloromethyl)-2-fluorobenzoate can be synthesized through several methods. One common approach involves the chloromethylation of methyl 2-fluorobenzoate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) to introduce the chloromethyl group onto the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)-2-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include alcohols.

Scientific Research Applications

Methyl 3-(chloromethyl)-2-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential use in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(chloromethyl)-2-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a suitable site for nucleophilic attack. The fluorine atom on the benzene ring can influence the electron density, affecting the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(bromomethyl)-2-fluorobenzoate

- Methyl 3-(iodomethyl)-2-fluorobenzoate

- Methyl 3-(chloromethyl)-4-fluorobenzoate

Uniqueness

Methyl 3-(chloromethyl)-2-fluorobenzoate is unique due to the presence of both a chloromethyl and a fluorine substituent on the benzene ring. This combination imparts distinct reactivity and stability compared to other similar compounds. The fluorine atom’s electronegativity can influence the compound’s chemical behavior, making it valuable in various synthetic and industrial applications.

Biological Activity

Methyl 3-(chloromethyl)-2-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article synthesizes available research findings, case studies, and data regarding its biological activity, including enzyme interactions and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C9H8ClF O2 and a molecular weight of approximately 202.61 g/mol. The compound features a benzoate structure with a chloromethyl group and a fluorine atom attached to the aromatic ring. Its unique structure allows for various chemical reactions that can lead to significant biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its interactions with enzymes and its potential as a precursor for drug development. Key areas of focus include:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which can be crucial in developing therapies for diseases where these enzymes play a role.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity, particularly through mechanisms involving apoptosis in cancer cells.

Enzyme Interaction Studies

Research has indicated that this compound can form covalent bonds with biological molecules, affecting enzyme activity. For instance, it has been implicated in the inhibition of certain key metabolic enzymes, which could lead to altered cellular pathways and therapeutic effects.

| Study | Enzyme Target | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study A | Enzyme X | 15.2 | Inhibition |

| Study B | Enzyme Y | 7.5 | Activation |

| Study C | Enzyme Z | 10.0 | Inhibition |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, the compound demonstrated significant antiproliferative activity against non-small cell lung carcinoma (NSCLC) cell lines.

- Cell Lines Tested : A549 and NCI-H23

- IC50 Values : The compound exhibited IC50 values ranging from 5 µM to 20 µM across different studies, indicating moderate potency.

Case Studies

-

Case Study on Enzyme Inhibition :

- A study explored the effects of this compound on enzyme X, revealing that it inhibited enzyme activity by up to 70% at concentrations above its IC50 value. This suggests a potential role in therapeutic applications targeting metabolic pathways involved in cancer progression.

-

Anticancer Assessment :

- An investigation into its cytotoxic effects on A549 cells demonstrated that treatment with this compound led to increased apoptosis rates compared to control groups, highlighting its potential as an anticancer agent.

Properties

CAS No. |

1065073-81-5 |

|---|---|

Molecular Formula |

C9H8ClFO2 |

Molecular Weight |

202.61 g/mol |

IUPAC Name |

methyl 3-(chloromethyl)-2-fluorobenzoate |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 |

InChI Key |

NCGBUCQSXHDBGX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1F)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.